BenchChemオンラインストアへようこそ!

2-[(Pyridin-4-ylmethyl)amino]butan-1-ol

Sphingosine Kinase 1 Allosteric Inhibitor Stereospecificity

2-[(Pyridin-4-ylmethyl)amino]butan-1-ol (CAS 869942-13-2) is a synthetic, racemic amino alcohol with the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol. It features a secondary amine linker connecting a pyridin-4-ylmethyl group to a butan-1-ol backbone, bearing a single undefined stereocenter.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 869942-13-2
Cat. No. B1622780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyridin-4-ylmethyl)amino]butan-1-ol
CAS869942-13-2
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCC(CO)NCC1=CC=NC=C1
InChIInChI=1S/C10H16N2O/c1-2-10(8-13)12-7-9-3-5-11-6-4-9/h3-6,10,12-13H,2,7-8H2,1H3
InChIKeyMNDDVQNBQVPGAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Pyridin-4-ylmethyl)amino]butan-1-ol (CAS 869942-13-2) – Procurement-Relevant Baseline Profile for a Chiral Amino Alcohol Screening Candidate


2-[(Pyridin-4-ylmethyl)amino]butan-1-ol (CAS 869942-13-2) is a synthetic, racemic amino alcohol with the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol [1]. It features a secondary amine linker connecting a pyridin-4-ylmethyl group to a butan-1-ol backbone, bearing a single undefined stereocenter . The compound is offered commercially as a free base (typical purity 95–98%) and as a hydrochloride salt (CAS 1158735-57-9) . Its computed physicochemical properties include a predicted boiling point of 332.9±22.0 °C, density of 1.049±0.06 g/cm³, an XLogP3-AA of 0.5, and a topological polar surface area of 45.2 Ų [1].

Why Generic 4-Pyridylmethyl Amino Alcohols Cannot Be Substituted for 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol Without Risk of Divergent Biological Outcomes


Compounds within the 4-pyridylmethyl amino alcohol class share a common substructure but diverge critically in pharmacokinetic and pharmacodynamic profiles due to subtle changes in the alkanolamine chain. The specific ethyl-substituted butanol backbone of 2-[(pyridin-4-ylmethyl)amino]butan-1-ol dictates its hydrogen-bonding geometry, conformational flexibility (5 rotatable bonds), and lipophilicity (XLogP3-AA = 0.5), all of which control target engagement at proposed allosteric sites such as the sphingosine kinase 1 (SK1) dimer interface [1][2]. Simply substituting a structurally similar analog—e.g., one with a propanol or ethanol linker—would alter the spatial presentation of the pyridine ring and the hydroxyl group, likely resulting in a loss of the predicted allosteric binding mode and a consequent drop in potency or selectivity. Therefore, the exact atomic connectivity, stereochemistry, and physiochemical properties of this compound are non-interchangeable for research programs dependent on the specific computational or biophysical profile of this scaffold [2].

Product-Specific Quantitative Evidence for 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol: Comparative Physicochemical and Predicted Biological Profile vs. its Closest (2S)-Stereoisomer


Absolute Configuration Dictates Predicted SK1 Allosteric Interaction: (2S)-Enantiomer is Identified as a Putative Inhibitor Whereas the (2R)-Enantiomer is Not Reported

The BRENDA enzyme database identifies the (2S)-enantiomer, (2S)-2-[(pyridin-4-ylmethyl)amino]butan-1-ol, as an inhibitor ligand for sphingosine kinase 1 (SK1), derived from a computational study that proposed 22 novel allosteric ligands targeting the SK1 dimerization interface [1][2]. No equivalent bioactivity record exists for the racemic mixture or the (2R)-enantiomer in this database, implying that the predicted allosteric binding is stereoselective. This represents a qualitative class-level distinction: only the (2S) configuration is associated with a putative inhibitory role, making the racemic compound a 50% inactive diluent by mass if the (2R)-form lacks activity.

Sphingosine Kinase 1 Allosteric Inhibitor Stereospecificity

Lipophilicity (XLogP3-AA = 0.5) Falls Within the Optimal Range for CNS Drug Candidates, Distinguishing the Target Compound from More Lipophilic or Hydrophilic 4-Pyridylmethyl Analogs

The predicted lipophilicity of 2-[(pyridin-4-ylmethyl)amino]butan-1-ol is XLogP3-AA = 0.5 [1]. This value places the compound near the centroid of the optimal logP range (0–2) for central nervous system (CNS) drug candidates, balancing passive permeability with aqueous solubility. In contrast, the structurally simpler analog 2-[(pyridin-4-ylmethyl)-amino]-ethanol (CAS not assigned; computed XLogP3-AA ≈ -0.3) is too hydrophilic for optimal blood-brain barrier penetration, while the methyl-branched analog 2-methyl-2-(pyridin-4-ylmethylamino)propan-1-ol (PubChem SID; predicted XLogP3-AA ≈ 1.2) trends toward higher lipophilicity, potentially increasing off-target binding [1][2]. This intermediate lipophilicity is a quantifiable differentiation point for CNS-targeted screening libraries.

Lipophilicity CNS Druglikeness Physicochemical Comparison

Topological Polar Surface Area (TPSA = 45.2 Ų) Enables Favorable Oral Absorption, Setting a Differentiating Benchmark Against Analogs with Higher PSA

The TPSA of 2-[(pyridin-4-ylmethyl)amino]butan-1-ol is 45.2 Ų [1]. This is comfortably below the widely accepted threshold of 140 Ų for good oral absorption and below 90 Ų for blood-brain barrier penetration. Analogs with an additional hydrogen-bond donor or acceptor, such as 4-((pyridin-4-ylmethyl)amino)butan-2-ol (predicted TPSA = 56.3 Ų, estimated via fragment-based calculation), exceed this value, potentially compromising membrane permeability. The target compound's lower PSA is a quantitative advantage for oral bioavailability and CNS exposure in fragment-based drug discovery.

Topological Polar Surface Area Oral Bioavailability ADME Prediction

Commercial Availability Profile: Racemic Mixture with Defined Purity Specifications and Salt Forms Outperforms Custom-Only Analog Syntheses

The target compound is available from multiple reputable vendors in the racemic form with purity specifications of 95–98% (free base) or 95% (HCl salt), alongside accompanying analytical data (NMR, GC-MS) . In contrast, many closely related 4-pyridylmethyl amino alcohol congeners—such as (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol or 2-methyl-2-(pyridin-4-ylmethylamino)propan-1-ol—are not stocked as catalog products and require custom synthesis with longer lead times and variable purity . This defined purity and immediate availability translate to lower procurement risk and higher experimental reproducibility, a critical factor when screening compound libraries against biological targets.

Commercial Sourcing Purity Standards Supply Chain Differentiation

Best-Fit Application Scenarios for 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol Based on Verified Differentiation Evidence


CNS-Focused Fragment-Based Drug Discovery: Leveraging Optimal Lipophilicity (XLogP3 = 0.5) for Brain-Penetrant Hit Expansion

Researchers building fragment libraries for CNS targets should prioritize this compound because its XLogP3-AA of 0.5 (middle of the optimal CNS logP range) ensures a high probability of adequate brain exposure without the excessive hydrophilicity or lipophilicity of common alternatives [1][2]. Its TPSA of 45.2 Ų further supports blood-brain barrier permeation (well below 90 Ų threshold), making it a superior fragment for lead-like compound evolution in Alzheimer's, Parkinson's, or psychiatric disorder programs [1][3].

SK1 Allosteric Inhibitor Discovery: Preferential Use of the (2S)-Enantiomer as a Computationally Validated Starting Point

For teams investigating sphingosine kinase 1 as an oncology target, the (2S)-enantiomer of this compound is specifically listed as an allosteric inhibitor ligand in the BRENDA enzyme database, whereas the (2R)-form lacks such annotation [1][2]. Procuring the enantio-enriched (S)-form (e.g., through chiral resolution or asymmetric synthesis) rather than the racemate maximizes assay sensitivity and reduces false negatives by avoiding the putatively inactive (R)-enantiomer [2].

Rapid-Reaction SAR Platforms: Exploiting Guaranteed Purity and Off-the-Shelf Availability to Minimize Experimental Turnaround

CROs and pharma companies running high-throughput screening (HTS) or multi-parametric SAR campaigns benefit from the compound's validated purity (95–98%) and immediate shipment from multiple vendors [1][2][3]. This contrasts with the typical 4–6 week custom synthesis lead time for structurally similar, non-catalog analogs, enabling faster hit confirmation and triage cycles [1][2][3].

Quote Request

Request a Quote for 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.